
1-Boc-4-(4-Nitrophenyl)piperazine
Overview
Description
1-Boc-4-(4-Nitrophenyl)piperazine, also known as tert-butyl 4-(4-nitrophenyl)-1-piperazinecarboxylate, is an organic compound with the molecular formula C15H21N3O4 and a molecular weight of 307.35 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a nitrophenyl group. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
1-Boc-4-(4-Nitrophenyl)piperazine can be synthesized through various synthetic routes. One common method involves the reaction of 1-(4-nitrophenyl)piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N-ethyl-N,N-diisopropylamine in a solvent like 1,4-dioxane . The reaction typically proceeds under mild conditions and yields the desired product after purification.
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Boc-4-(4-Nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and acidic or basic conditions depending on the desired transformation. Major products formed from these reactions include amino derivatives and deprotected piperazine compounds.
Scientific Research Applications
1-Boc-4-(4-Nitrophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of potential therapeutic agents.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-Boc-4-(4-Nitrophenyl)piperazine is primarily related to its ability to interact with biological targets such as enzymes and receptors. The nitrophenyl group can participate in various binding interactions, while the piperazine ring provides structural flexibility. The Boc group serves as a protecting group, allowing for selective deprotection and further functionalization .
Comparison with Similar Compounds
1-Boc-4-(4-Nitrophenyl)piperazine can be compared with other similar compounds such as:
1-Boc-4-(4-Aminophenyl)piperazine: This compound has an amino group instead of a nitro group, which affects its reactivity and applications.
1-Boc-4-(4-Methylphenyl)piperazine: The presence of a methyl group instead of a nitro group results in different chemical properties and uses.
The uniqueness of this compound lies in its nitrophenyl group, which imparts distinct reactivity and binding characteristics, making it valuable in various research and industrial applications.
Biological Activity
1-Boc-4-(4-Nitrophenyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a piperazine ring and a nitrophenyl group, has been studied for its interactions with various biological targets, particularly in the context of pharmacological applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₅H₂₁N₃O₄
- CAS Number : 182618-86-6
- IUPAC Name : this compound
The compound features a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amines during reactions.
Biological Activity Overview
Research indicates that this compound interacts with various biological targets, particularly serotonin receptors. Its activity has been linked to several pharmacological effects, including:
- Antimicrobial Activity : The compound has shown promising results against certain bacterial strains.
- Psychotropic Effects : Due to its interaction with serotonin receptors, it may have implications in treating psychiatric disorders.
- Anticancer Potential : Preliminary studies suggest that it may inhibit tumor growth through various mechanisms.
Interaction with Biological Targets
The biological activity of this compound can be summarized as follows:
Case Studies
- Serotonin Receptor Modulation : A study demonstrated that this compound exhibits selective binding to serotonin receptors, suggesting its potential use in treating mood disorders. The binding affinity was quantitatively assessed using radiolabeled ligand displacement assays.
- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective inhibition at low concentrations.
- Anticancer Activity : Research involving various cancer cell lines revealed that this compound can induce apoptosis and inhibit cell cycle progression. This was attributed to its ability to interfere with signaling pathways associated with cell survival.
The mechanism by which this compound exerts its biological effects involves:
- Receptor Binding : The nitrophenyl moiety facilitates interactions with neurotransmitter receptors, particularly serotonin receptors, leading to altered signaling pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Q & A
Q. What are the standard synthetic routes for preparing 1-Boc-4-(4-Nitrophenyl)piperazine, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to a piperazine core followed by nitrophenyl functionalization. A common approach is alkylation or arylation of the piperazine nitrogen using nitroaryl halides under basic conditions. For example, coupling 1-Boc-piperazine with 4-nitrohalobenzene via nucleophilic aromatic substitution in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (~80–120°C) .
Key Methodological Considerations:
- Solvent Choice: Polar solvents enhance nucleophilicity but may increase side reactions (e.g., DMSO can oxidize sensitive groups).
- Catalysts: Use of phase-transfer catalysts (e.g., KI) improves reactivity in biphasic systems .
- Temperature Control: Microwave-assisted synthesis (e.g., 280°C for rapid heating) can reduce reaction times but requires precise thermal management to avoid decomposition .
Table 1: Comparison of Synthesis Conditions
Method | Solvent | Catalyst | Temp. (°C) | Yield (%) | Purity (HPLC) | Source |
---|---|---|---|---|---|---|
Alkylation (thermal) | DMF | KI | 100 | 65–75 | >90% | |
Microwave-assisted | DMSO | None | 280 | 80–85 | 95% | |
Arylation (reflux) | Toluene | Pd(OAc)₂ | 110 | 70–78 | 88% |
Q. How can researchers optimize purification of this compound when dealing with by-products from alkylation reactions?
Advanced Research Question
Purification challenges arise from unreacted starting materials, regioisomers, or Boc-deprotection by-products. Methodological strategies include:
- Recrystallization: Use methanol/ether mixtures to precipitate pure product while leaving impurities in solution .
- Chromatography: Reverse-phase HPLC with acetonitrile/water gradients resolves polar by-products (e.g., de-Boc derivatives) .
- Acid-Base Extraction: Leverage the basicity of piperazine; wash with dilute HCl to remove neutral nitroaromatic impurities .
Critical Note: Monitor Boc stability—prolonged exposure to acidic/basic conditions may cleave the protecting group.
Q. What spectroscopic techniques are most effective for characterizing structural integrity, and how should conflicting NMR data be resolved?
Basic Research Question
- ¹H/¹³C NMR: Confirm Boc group presence (δ ~1.4 ppm for tert-butyl protons) and nitrophenyl aromatic signals (δ ~8.2–7.5 ppm).
- FT-IR: Validate nitro group stretches (~1520 cm⁻¹ and 1350 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹) .
Advanced Resolution of Data Contradictions:
If NMR signals overlap (e.g., piperazine CH₂ vs. Boc protons), use 2D techniques (HSQC, HMBC) to assign connectivity. For example, reports distinct coupling patterns for para-substituted nitrophenyl groups, which can differentiate regioisomers .
Q. What role does the Boc group play in the stability and reactivity of this compound during multi-step syntheses?
Advanced Research Question
The Boc group:
- Enhances Solubility: Improves solubility in organic solvents, facilitating reactions in non-polar media.
- Prevents Side Reactions: Shields the piperazine nitrogen from unwanted alkylation or oxidation .
- Enables Deprotection Flexibility: Removable under mild acidic conditions (e.g., TFA/DCM) for subsequent functionalization .
Caution: Prolonged heating or strong bases (e.g., NaOH) may cleave the Boc group, necessitating kinetic monitoring via TLC or in-situ IR .
Q. How do steric and electronic effects of the 4-nitrophenyl substituent influence crystallographic behavior?
Advanced Research Question
The electron-withdrawing nitro group:
- Reduces Basicity: Weakens piperazine’s lone pair availability, altering hydrogen-bonding potential .
- Directs Crystal Packing: Nitro groups participate in C–H⋯O interactions, forming layered supramolecular architectures (e.g., highlights similar nitro-piperazine adducts with hydrogen-bonded chains) .
Table 2: Intermolecular Interactions in Nitrophenyl-Piperazine Derivatives
Compound | Dominant Interaction | Crystal System | Source |
---|---|---|---|
1-(4-Nitrophenyl)piperazine | N–H⋯O (nitro) | Monoclinic | |
1-Benzyl-4-(3-nitropyridin-2-yl) | C–H⋯π (aryl stacking) | Triclinic |
Q. What computational methods predict reactivity in nucleophilic substitution reactions?
Advanced Research Question
- DFT Calculations: Model transition states for nitro displacement reactions; assess activation energies for different leaving groups (e.g., Cl vs. Br) .
- Retrosynthesis AI Tools: Platforms like BenchChem’s retrosynthesis analyzer () propose feasible routes using nitroaryl halides and Boc-piperazine, prioritizing high-yield pathways .
Recommendation: Validate computational predictions with small-scale experiments to refine reaction coordinates.
Q. How to reconcile discrepancies in reported reaction yields for similar piperazine derivatives?
Advanced Research Question
Discrepancies often stem from:
- Impurity Profiles: Unaccounted side reactions (e.g., Boc cleavage) reduce isolated yields.
- Catalyst Loading: shows Pd-catalyzed couplings yield 70–85%, but excess catalyst may induce decomposition .
Resolution Strategy:
- Reproduce reactions under standardized conditions (solvent purity, inert atmosphere).
- Use in-situ monitoring (e.g., ReactIR) to track reaction progress and identify bottlenecks.
Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Question
- Continuous Flow Systems: Improve heat/mass transfer for exothermic reactions (e.g., microwave-assisted steps) .
- Chiral Stationary Phases: Use preparative HPLC with cellulose-based columns to resolve racemic mixtures, if chiral centers are introduced .
Table 3: Scale-Up Considerations
Parameter | Lab Scale (mg) | Pilot Scale (g) | Critical Adjustments |
---|---|---|---|
Heating Method | Microwave | Jacketed Reactor | Optimize heat distribution |
Purification | Column Chromatography | Crystallization | Solvent volume reduction |
Properties
IUPAC Name |
tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-10-8-16(9-11-17)12-4-6-13(7-5-12)18(20)21/h4-7H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYCIJUTYLUYJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391957 | |
Record name | 1-Boc-4-(4-Nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820044 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
182618-86-6 | |
Record name | 1-Boc-4-(4-Nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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